(1R,3R)-3-Amino-cycloheptanol: Chemical Properties, Reactivity, and Applications in Kinase Inhibitor Design
(1R,3R)-3-Amino-cycloheptanol: Chemical Properties, Reactivity, and Applications in Kinase Inhibitor Design
Executive Summary
(1R,3R)-3-Amino-cycloheptanol is a chiral, bifunctional cycloaliphatic building block that has garnered significant attention in modern medicinal chemistry. Featuring a primary amine and a secondary hydroxyl group situated on a conformationally flexible seven-membered ring, this scaffold provides unique spatial vectors for structure-activity relationship (SAR) optimization. It is prominently utilized in the synthesis of advanced kinase inhibitors, including diaminopyrimidines targeting the JNK pathway for liver fibrotic disorders[1], and imidazolone derivatives (Leucettinibs) targeting DYRK1A and CLK kinases for the treatment of Alzheimer's disease and Down syndrome[2].
Structural and Physicochemical Profiling
The cycloheptane ring differentiates itself from the ubiquitous cyclohexane by exhibiting higher conformational flexibility, rapidly interconverting between twist-chair and chair conformations via pseudorotation. The (1R,3R) stereochemical configuration dictates a trans-like relative geometry, projecting the amine and hydroxyl groups onto opposite faces of the average ring plane. This specific geometry allows the primary amine to act as a covalent attachment point to a drug core (e.g., a pyrimidine or imidazolone), while the hydroxyl group extends into solvent-exposed regions or interacts with specific hydrogen-bond acceptors in a kinase ATP-binding pocket.
Table 1: Key Physicochemical Parameters of (1R,3R)-3-Amino-cycloheptanol
| Parameter | Value | Pharmacological Relevance |
| Molecular Formula | C7H15NO | Low molecular weight allows incorporation into larger scaffolds without exceeding Lipinski's Rule of 5. |
| Molecular Weight | 129.20 g/mol | High ligand efficiency contribution. |
| Topological Polar Surface Area (TPSA) | ~46.25 Ų | Optimal for maintaining membrane permeability and CNS penetration when incorporated into drug scaffolds. |
| LogP (Estimated) | 0.6 – 0.9 | Hydrophilic nature improves aqueous solubility of highly lipophilic aromatic drug cores. |
| pKa (Amine conjugate acid) | ~10.2 | Exists predominantly in the protonated state at physiological pH, influencing target binding kinetics. |
| pKa (Hydroxyl) | ~15.5 | Remains un-ionized under physiological conditions; acts as a neutral H-bond donor/acceptor. |
| H-Bond Donors / Acceptors | 3 / 2 | Facilitates strong, directional interactions within kinase hinge regions. |
Chemical Reactivity and Orthogonal Functionalization
The bifunctional nature of (1R,3R)-3-amino-cycloheptanol necessitates an understanding of chemoselectivity. The primary aliphatic amine is a significantly stronger nucleophile than the secondary alcohol. This kinetic differential allows for highly chemoselective N-arylation or N-alkylation without the need for transient hydroxyl protection strategies. In Nucleophilic Aromatic Substitution (SNAr) reactions, the amine readily attacks electron-deficient heteroaromatics (e.g., 2-chloropyrimidines), while the hydroxyl group remains unreactive under standard conditions.
Applications in Target-Oriented Drug Discovery
JNK Pathway Inhibition
The c-Jun N-terminal Kinase (JNK) pathway is heavily implicated in liver fibrotic disorders. (1R,3R)-3-amino-cycloheptanol is used to synthesize diaminocarboxamide and diaminocarbonitrile pyrimidines[1]. The cycloheptanol moiety enhances the solubility of the pyrimidine core while providing critical hydrogen-bonding interactions that stabilize the inhibitor within the JNK active site.
DYRK1A and CLK Inhibition (Leucettinibs)
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are primary targets for correcting cognitive deficits in Down syndrome and halting tauopathy in Alzheimer's disease[2]. Inhibitors derived from 3-aminocycloheptanol (e.g., Leucettinibs) block DYRK1A, preventing the hyperphosphorylation of Tau and Amyloid Precursor Protein (APP), while simultaneously restoring autophagic clearance mechanisms[2].
DYRK1A signaling pathway and its modulation by 3-aminocycloheptanol-derived inhibitors.
Experimental Methodologies
The following self-validating protocols demonstrate the integration of (1R,3R)-3-amino-cycloheptanol into complex pharmaceutical scaffolds.
Workflow for the chemoselective SNAr coupling of (1R,3R)-3-aminocycloheptanol.
Protocol 1: Chemoselective SNAr Coupling to Pyrimidine Scaffolds
This protocol is optimized for the synthesis of JNK pathway inhibitors[3].
-
Preparation : Dissolve the pyrimidine electrophile (e.g., 2-((1r,4r)-4-methoxycyclohexyl-amino)-4-(methylsulfinyl)pyrimidine-5-carboxamide, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.3 M concentration.
-
Causality : NMP is a highly polar aprotic solvent that stabilizes the Meisenheimer complex transition state, significantly lowering the activation energy of the SNAr reaction.
-
-
Activation : Add N,N-Diisopropylethylamine (DIEA) (4.0 eq) to the solution.
-
Causality : DIEA acts as a non-nucleophilic proton sponge. It neutralizes the leaving group (e.g., sulfinyl or halide) and prevents the protonation of the incoming amine, ensuring it remains in its highly nucleophilic free-base state.
-
-
Coupling : Add (1R,3R)-3-aminocycloheptanol (2.0 eq) to the mixture. Heat the reaction to 80°C and stir for 4 hours.
-
Causality : The 80°C thermal input provides the necessary kinetic energy to overcome the steric hindrance introduced by the bulky cycloheptane ring during the nucleophilic attack.
-
-
Isolation : Cool the reaction to ambient temperature. Dilute with water to precipitate the product. Filter the resulting solids and dry in vacuo to yield the crude secondary amine.
Protocol 2: High-Temperature Sealed-Tube Amination
This protocol is utilized for synthesizing sterically hindered imidazolone derivatives (Leucettinibs)[4].
-
Assembly : In a heavy-walled pressure vessel (sealed tube), combine the heteroaryl electrophile (1.0 eq), (1R,3R)-3-aminocycloheptanol hydrochloride (1.5 eq), and DIPEA (4.0 eq).
-
Causality : Using the hydrochloride salt of the amine requires excess DIPEA to generate the reactive free base in situ prior to coupling.
-
-
Thermal Reaction : Seal the tube and heat in a heating block at 120°C for 31 hours.
-
Causality : The sealed tube prevents solvent evaporation and allows the reaction to safely reach temperatures above the solvent's atmospheric boiling point, which is critical for driving sluggish reactions with unreactive electrophiles to completion.
-
-
Purification : Concentrate the mixture and purify via flash chromatography (FC) using a gradient elution of Dichloromethane (DCM) / Methanol (MeOH) from 99/1 to 93/7.
-
Causality : The highly polar nature of the hydroxyl group on the cycloheptane ring causes strong retention on normal-phase silica; the increasing methanol gradient disrupts these hydrogen bonds, allowing for the selective elution of the target compound away from non-polar impurities.
-
References
1.1 - Google Patents. 2.2 - Google Patents.
Sources
- 1. WO2012145569A1 - Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 2. US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 - Google Patents [patents.google.com]
- 3. WO2012145569A1 - Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 4. US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 - Google Patents [patents.google.com]
